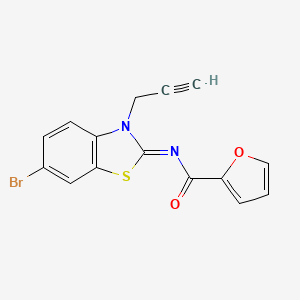

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Description

This compound features a benzothiazole core substituted with a bromo group at position 6 and a propargyl (prop-2-ynyl) group at position 2. The furan-2-carboxamide moiety is attached via an imine linkage (azomethine) at position 2 of the benzothiazole. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting kinases or receptors requiring planar heterocyclic systems for binding.

Properties

IUPAC Name |

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h1,3-6,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKCEDHINFYMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., Br₂) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into the active sites of these biomolecules. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(E)-3-(Furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide ()

- Structural Differences :

- Replaces the bromo and propargyl groups with a sulfamoyl (isopropylsulfamoyl) group at position 4.

- Features an acrylamide linker (prop-2-enamide) instead of an imine.

- The acrylamide’s conjugation system may alter binding kinetics compared to the imine linkage in the target compound.

- Synthesis : Likely involves coupling 2-furoyl chloride with a sulfamoyl-substituted benzothiazole amine, differing from the propargyl bromo-derivative’s synthesis .

N-(3-Cyano-4-(3-bromophenyl)-6-phenylpyridin-2-yl)furan-2-carboxamide ()

- Structural Differences :

- Substitutes the benzothiazole core with a pyridine ring.

- Positions 4 and 6 are substituted with a bromophenyl and phenyl group, respectively.

- Functional Implications: The pyridine ring’s reduced electron density compared to benzothiazole may weaken π-π stacking interactions with biological targets.

- Synthesis : Uses 2-furoyl chloride coupling with a pyridine amine precursor, similar to the target compound’s methodology but with distinct intermediates .

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Analogues ()

- Structural Differences :

- Replaces the benzothiazole system with a benzyl-phenyl scaffold.

- Introduces fluorine (electron-withdrawing) and methoxy (electron-donating) groups.

- Fluorine enhances metabolic stability, while methoxy improves solubility.

- Synthesis : Relies on alkylation of furan-2-carboxamide with fluorobenzyl and methoxyphenyl groups, diverging from heterocyclic amine coupling strategies .

Comparative Analysis Table

Research Findings and Implications

- Crystallographic Insights : Tools like SHELXL () and Mercury () enable precise structural comparisons. For example, the propargyl group in the target compound may induce distinct crystal packing vs. the sulfamoyl group in ’s analogue, affecting dissolution rates .

- Biological Activity : The benzothiazole core in the target compound likely offers superior planarity for kinase binding compared to pyridine () or benzyl-phenyl () systems. Bromine’s electronegativity may enhance target affinity .

- Validation : Structure validation protocols () ensure reliability in comparing bond lengths and angles, critical for structure-activity relationship (SAR) studies .

Biological Activity

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a furan ring , substituted with a bromo group and a prop-2-ynyl group . Its molecular formula is with a molecular weight of approximately 326.18 g/mol. The unique structural characteristics of this compound contribute to its biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and showed promising results in inhibiting growth. The mechanism of action likely involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

2. Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation. The inhibition of specific enzymes involved in cancer progression is also noted, suggesting a multi-targeted approach to its anticancer activity.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes critical in metabolic pathways, which can lead to reduced proliferation of cancer cells and bacteria.

- Protein Interactions : It may interact with proteins involved in signaling pathways associated with cell growth and survival, thereby modulating their activity.

Case Studies

- Antimicrobial Testing : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing an IC50 value indicating effective inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated significant cytotoxic effects, with a notable increase in apoptotic markers when treated with the compound.

Data Table Summary

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide?

- Methodological Answer : Synthesis involves bromination of the benzothiazole core, followed by nucleophilic substitution with propargyl groups and coupling with furan-2-carboxamide. Critical parameters include:

- Reagent Selection : Bromine for regioselective bromination (C6 position) and palladium catalysts for cross-coupling steps (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DCM) at 60–80°C enhance reaction efficiency. Propargyl group introduction requires inert atmospheres to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >95% purity. Monitor intermediates via TLC and HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR confirm the benzothiazole-propargyl linkage (δ 2.5–3.0 ppm for propargyl protons) and furan carboxamide (δ 7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion peak (e.g., [M+H] at m/z 403.98 for CHBrNOS) .

- HPLC : Retention time consistency (C18 column, acetonitrile/water gradient) ensures purity (>98%) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM, with IC determination .

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

- Methodological Answer : Systematic substitutions and computational modeling:

- Substituent Variation : Replace the bromine atom (C6) with electron-withdrawing groups (e.g., -NO, -CF) or heterocycles (e.g., pyridine) to enhance target binding .

- Propargyl Modifications : Test alkyl/aryl substituents on the propargyl group to optimize steric and electronic effects .

- Docking Simulations : Use AutoDock Vina with X-ray crystallography data (e.g., PDB ID 3ERT for kinase targets) to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Address variability via:

- Standardized Assays : Replicate studies under consistent conditions (e.g., cell passage number, serum concentration) .

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

- Off-Target Profiling : Broad-spectrum kinase or GPCR panels (e.g., Eurofins) identify unintended interactions masking efficacy .

Q. How can researchers elucidate the compound’s mechanism of action against cancer targets?

- Methodological Answer : Integrate multi-omics and biophysical approaches:

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics to purified targets (e.g., EGFR, PARP) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.